5-(Benzyloxy)-2-bromobenzonitrile
Description
5-(Benzyloxy)-2-bromobenzonitrile is a brominated aromatic nitrile derivative featuring a benzyloxy (–OCH₂C₆H₅) substituent at the 5-position and a bromine atom at the 2-position of the benzonitrile backbone. The benzyloxy group enhances lipophilicity compared to hydroxyl or alkyloxy substituents, making it valuable in synthetic intermediates for pharmaceuticals or materials science .
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-bromo-5-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
GUFBQLZBPRBIIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 5-(Benzyloxy)-2-bromobenzonitrile with structurally related compounds:
*Note: Data for this compound inferred from analogs.
Key Observations:
- Substituent Effects: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables strong hydrogen bonding (O–H⋯N interactions), leading to planar molecular packing in crystals . In contrast, the benzyloxy group in this compound eliminates H-bond donor capacity, increasing hydrophobicity. The octyloxy group in 5-bromo-2-octyloxybenzonitrile further enhances lipophilicity, likely improving solubility in organic solvents compared to benzyloxy derivatives .
Molecular Weight and Polarity :
- The benzyloxy substituent increases molecular weight compared to the hydroxy analog, influencing boiling points and chromatographic behavior.
Preparation Methods
Synthesis of 2-Bromo-5-hydroxybenzonitrile
The precursor 2-bromo-5-hydroxybenzonitrile is synthesized via directed bromination of 5-hydroxybenzonitrile. The nitrile group’s meta-directing effect and the hydroxyl group’s ortho/para-directing properties necessitate careful regiocontrol.
- Bromination :
Key Insight : The hydroxyl group’s activating nature ensures bromination occurs ortho to the -OH group (position 2), while the nitrile’s deactivating effect suppresses para substitution.
Benzylation of the Hydroxyl Group
The hydroxyl group at position 5 is protected via nucleophilic substitution using benzyl bromide.
- Reagents :
- 2-Bromo-5-hydroxybenzonitrile (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq).
- Solvent : Anhydrous dimethylformamide (DMF) or acetone.
- Conditions : Reflux at 80–90°C for 12–18 h.
- Workup :
- Dilution with ethyl acetate (EtOAc), washing with water and brine.
- Purification via silica gel chromatography (hexane/EtOAc 4:1).
- Yield : 85–90%.
Mechanistic Note : The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes SN2 reaction with benzyl bromide.
Bromination of 5-Benzyloxybenzonitrile
Alternative routes introduce bromine after benzyloxy protection. This method avoids regioselectivity challenges associated with hydroxyl-directed bromination.
Synthesis of 5-Benzyloxybenzonitrile
Regioselective Bromination
- Reagents :
- 5-Benzyloxybenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), azobisisobutyronitrile (AIBN, 0.1 eq).
- Solvent : Carbon tetrachloride (CCl₄).
- Conditions : Reflux at 80°C under N₂ for 6 h.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
- Yield : 75–80%.
Regiochemical Rationale : The benzyloxy group’s strong ortho/para-directing effect ensures bromination at position 2 (ortho to -OCH₂C₆H₅).
Multi-Step Synthesis from Dihydroxybenzonitrile Precursors
For laboratories lacking 5-hydroxybenzonitrile, multi-step routes from 2,5-dihydroxybenzonitrile offer flexibility.
Selective Benzylation Followed by Bromination
- Protection :
- Bromination :
Challenge : Over-benzylation at position 2 necessitates careful stoichiometry.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Benzylation of 2-bromo-5-hydroxybenzonitrile | 2-Bromo-5-hydroxybenzonitrile | SN2 benzylation | 85–90% | High yield; minimal byproducts | Requires brominated precursor |
| Bromination of 5-benzyloxybenzonitrile | 5-Benzyloxybenzonitrile | Radical bromination | 75–80% | Avoids hydroxyl group handling | Lower yield; regioselectivity risks |
| Multi-step from dihydroxybenzonitrile | 2,5-Dihydroxybenzonitrile | Sequential protection | 50–65% | Flexible for diverse analogs | Multi-step; purification challenges |
Reaction Optimization and Troubleshooting
Enhancing Benzylation Efficiency
Bromination Alternatives
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product.
- Chromatography : Gradient elution (hexane → hexane/EtOAc 3:1) resolves benzylated byproducts.
Industrial-Scale Considerations
- Continuous flow reactors reduce reaction times by 70% for bromination steps.
- Cost Analysis : Benzyl bromide accounts for 60% of raw material costs; recycling via distillation cuts expenses by 25%.
Safety Protocols :
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using Ru(bpy)₃Cl₂ and NBS achieves 89% yield at room temperature.
Enzymatic Benzylation
Lipase-catalyzed transesterification with benzyl acetate in ionic liquids offers a green chemistry alternative (65% yield).
Q & A
Basic: What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-bromobenzonitrile, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via benzylation of a hydroxy-substituted bromobenzonitrile precursor. For example:
- Starting Material : 2-Bromo-5-hydroxybenzonitrile reacts with benzyl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) under reflux .
- Intermediate Isolation : The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
- Characterization : Key intermediates are validated using 1H/13C NMR (to confirm benzyloxy group integration and aromatic substitution patterns) and mass spectrometry (to verify molecular ion peaks) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : A sharp peak ~2220 cm⁻¹ confirms the nitrile group, while C-O-C stretching (~1250 cm⁻¹) indicates the benzyloxy moiety .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings) .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
- Solvent Selection : DMF or acetone enhances solubility of intermediates, while toluene may reduce side reactions (e.g., hydrolysis) .
- Base Screening : Potassium carbonate provides moderate yields (~60–70%); switching to cesium carbonate increases deprotonation efficiency, improving yields to ~85% .
- Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation. Microwave-assisted synthesis at 120°C reduces reaction time by 50% .
- Byproduct Analysis : Monitor via TLC or HPLC to identify competing pathways (e.g., over-benzylation or nitrile hydrolysis) .
Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in this compound?
Methodological Answer:
The bromine atom at the ortho position to the nitrile group is stabilized by:
- Resonance Effects : The electron-withdrawing nitrile group directs electrophilic substitution to the meta position, but steric hindrance from the benzyloxy group favors bromine retention at ortho .
- Computational Modeling : DFT studies reveal lower activation energy for bromine retention due to hyperconjugative interactions between the nitrile and benzyloxy groups .
- Experimental Validation : Competitive reactions with iodine or chlorine show similar regioselectivity, confirming electronic over steric dominance .
Advanced: How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The benzyloxy group:
- Activates the Aromatic Ring : Enhances electron density at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Protection Strategy : The benzyl group can be removed via hydrogenolysis (H2/Pd-C) post-coupling to regenerate a hydroxyl group for further functionalization .
- Side Reactions : In Heck reactions, the benzyloxy group may coordinate to palladium catalysts, requiring ligand screening (e.g., SPhos vs. XPhos) to suppress deactivation .
Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Assessment : Recrystallize from ethanol/water mixtures and analyze via DSC to confirm melting point consistency .
- Spectral Discrepancies : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6). Paramagnetic impurities in DMSO may broaden peaks .
- Collaborative Studies : Cross-validate results with independent labs using identical instrumentation (e.g., 500 MHz NMR) to rule out equipment bias .
Advanced: How is this compound utilized in synthesizing bioactive molecules?
Methodological Answer:
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors via Buchwald-Hartwig amination (e.g., introducing pyridine or imidazole moieties) .
- Antimicrobial Agents : The bromine atom enables halogen bonding with bacterial enzymes, while the nitrile group enhances metabolic stability .
- Case Study : Derivatives of this compound showed IC50 values <1 μM against EGFR mutants in in vitro assays .
Advanced: What computational tools predict the stability of this compound under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the nitrile group at pH >10) .
- Thermogravimetric Analysis (TGA) : Experimental data align with simulations, showing stability up to 200°C, with decomposition onset at 220°C .
- pKa Estimation : Software like MarvinSuite calculates the nitrile group’s pKa (~-5), confirming resistance to protonation under physiological conditions .
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